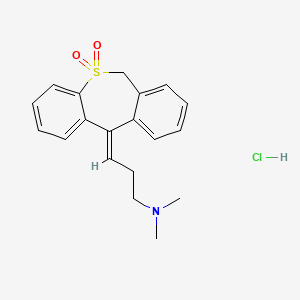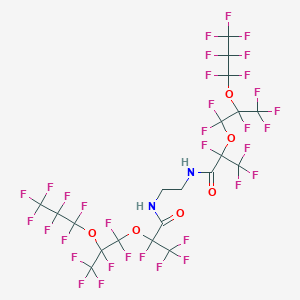
Ethylenediamide perfluoro(2,5-dimethyl-3,6-dioxa)nonanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethylenediamide perfluoro(2,5-dimethyl-3,6-dioxa)nonanoic acid is a highly fluorinated compound known for its unique chemical properties. It is characterized by its molecular formula C20H6F34N2O6 and a molecular weight of 1016.2171 . This compound is part of the perfluoroalkyl substances (PFAS) family, which are widely recognized for their stability and resistance to degradation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethylenediamide perfluoro(2,5-dimethyl-3,6-dioxa)nonanoic acid involves multiple steps, typically starting with the preparation of the perfluorinated precursor. The process often includes:
Fluorination: Introduction of fluorine atoms into the organic precursor.
Amidation: Reaction of the fluorinated precursor with ethylenediamine under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound is carried out in specialized facilities equipped to handle highly reactive fluorinating agents. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of inert atmospheres to prevent unwanted side reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Ethylenediamide perfluoro(2,5-dimethyl-3,6-dioxa)nonanoic acid undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form perfluorinated carboxylic acids.
Reduction: Reduction reactions to modify the functional groups.
Substitution: Nucleophilic substitution reactions where fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions include various perfluorinated derivatives, which retain the stability and resistance to degradation characteristic of PFAS.
Applications De Recherche Scientifique
Ethylenediamide perfluoro(2,5-dimethyl-3,6-dioxa)nonanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of other fluorinated compounds.
Biology: Studied for its potential effects on biological systems, including its bioaccumulation and toxicity.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and resistance to metabolic degradation.
Industry: Utilized in the production of high-performance materials, including coatings, lubricants, and surfactants.
Mécanisme D'action
The mechanism by which Ethylenediamide perfluoro(2,5-dimethyl-3,6-dioxa)nonanoic acid exerts its effects is primarily through its interaction with biological membranes and proteins. The compound’s high fluorine content allows it to form strong interactions with hydrophobic regions of proteins and lipid bilayers, potentially disrupting normal cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Perfluoro-2,5-dimethyl-3,6-dioxanonanoic acid: Another perfluorinated compound with similar stability and resistance to degradation.
Perfluoro-2,5-dimethyl-3,6-dioxanonanoic acid, methyl ester: A methyl ester derivative with similar chemical properties.
Uniqueness
Ethylenediamide perfluoro(2,5-dimethyl-3,6-dioxa)nonanoic acid is unique due to its specific structure, which includes both ethylenediamide and perfluorinated segments. This combination imparts unique chemical properties, including enhanced stability and resistance to degradation, making it valuable for various applications.
Propriétés
Formule moléculaire |
C20H6F34N2O6 |
|---|---|
Poids moléculaire |
1016.2 g/mol |
Nom IUPAC |
2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]-N-[2-[[2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propanoyl]amino]ethyl]propanamide |
InChI |
InChI=1S/C20H6F34N2O6/c21-5(11(29,30)31,59-19(51,52)9(27,15(41,42)43)61-17(47,48)7(23,24)13(35,36)37)3(57)55-1-2-56-4(58)6(22,12(32,33)34)60-20(53,54)10(28,16(44,45)46)62-18(49,50)8(25,26)14(38,39)40/h1-2H2,(H,55,57)(H,56,58) |
Clé InChI |
VCTTYFSSBXTGEU-UHFFFAOYSA-N |
SMILES canonique |
C(CNC(=O)C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F)NC(=O)C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



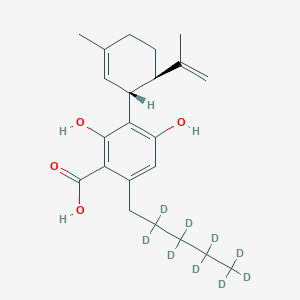
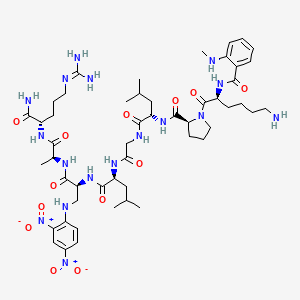



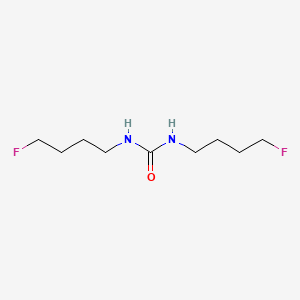
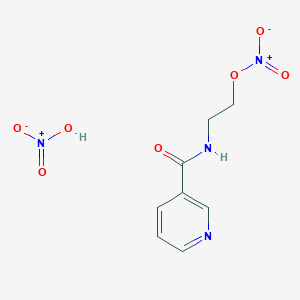
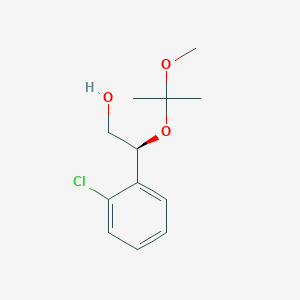

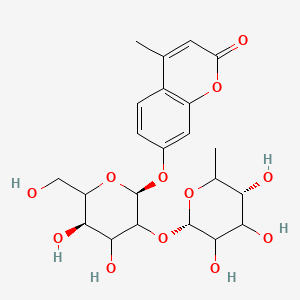
![4-(4-fluoro-2-phenylmethoxyphenyl)-5-[(E)-pent-1-enyl]-2,6-di(propan-2-yl)pyridine-3-carbaldehyde](/img/structure/B13422346.png)
![1,1'-[Methylenedi(4,1-phenylene)]bis(3-methyl-1H-pyrrole-2,5-dione)](/img/structure/B13422352.png)
